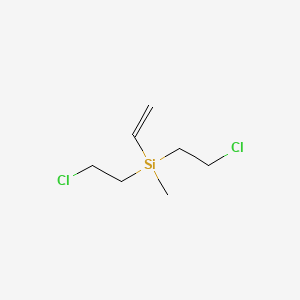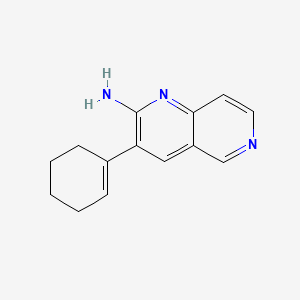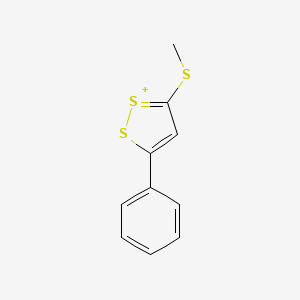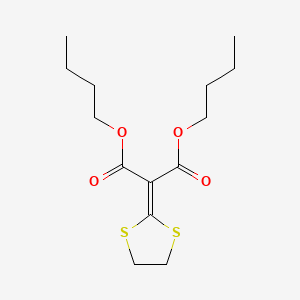![molecular formula C10H18NO2P B14667618 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine CAS No. 40392-96-9](/img/structure/B14667618.png)
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is a chemical compound that features a morpholine ring substituted with a di(prop-2-en-1-yl)phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine typically involves the reaction of morpholine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various biological molecules, influencing their activity and function. The morpholine ring can also interact with proteins and enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phosphoryl group.
4-[Bis(1-aziridinyl)phosphoryl]morpholine: A related compound with aziridinyl groups instead of prop-2-en-1-yl groups.
Uniqueness
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is unique due to the presence of the di(prop-2-en-1-yl)phosphoryl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
40392-96-9 |
|---|---|
Molecular Formula |
C10H18NO2P |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-bis(prop-2-enyl)phosphorylmorpholine |
InChI |
InChI=1S/C10H18NO2P/c1-3-9-14(12,10-4-2)11-5-7-13-8-6-11/h3-4H,1-2,5-10H2 |
InChI Key |
LZTRFLDYKUZEQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP(=O)(CC=C)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


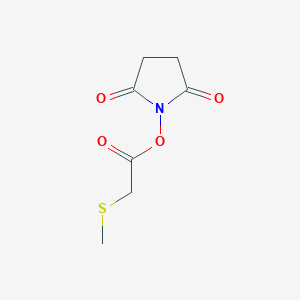
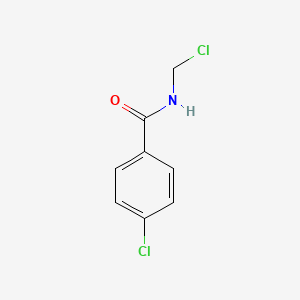
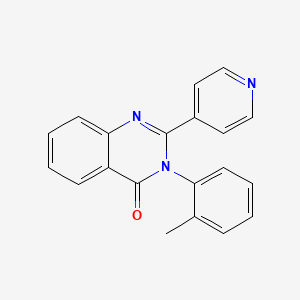
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

